Chemoselective Cross-Coupling: Chlorine vs. Fluorine Reactivity in Palladium-Catalyzed Reactions
In palladium-catalyzed cross-coupling reactions, the chloro group in 1-(tert-butoxy)-2-chloro-4-fluorobenzene is expected to be significantly more reactive than the fluoro group. This is a class-level property of chlorofluoroarenes. For example, the structurally similar 1-(tert-butoxy)-4-chloro-2-fluorobenzene is described as a candidate for Suzuki-Miyaura couplings where 'the chloro group participates more readily... enabling selective biaryl synthesis' . This chemoselectivity is a key advantage over non-halogenated or mono-halogenated analogs, which cannot offer this orthogonal reactivity handle.
| Evidence Dimension | Relative Reactivity in Cross-Coupling |
|---|---|
| Target Compound Data | C-Cl bond is reactive in Suzuki-Miyaura and Ullmann couplings |
| Comparator Or Baseline | C-F bond is generally inert under standard palladium-catalyzed coupling conditions |
| Quantified Difference | Qualitative difference in reactivity enabling chemoselective functionalization |
| Conditions | Standard palladium-catalyzed cross-coupling reaction conditions |
Why This Matters
This enables sequential, chemoselective functionalization of the aromatic ring, a crucial capability in building complex molecules that is not possible with simpler aryl halides.
